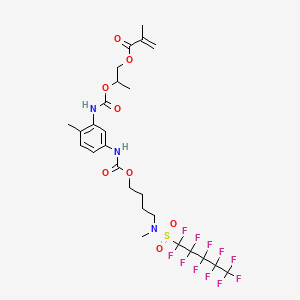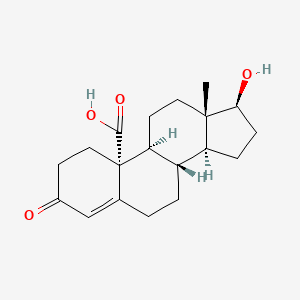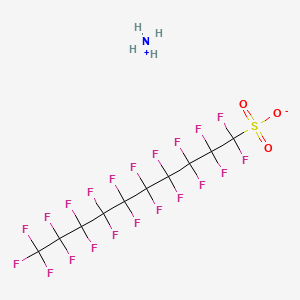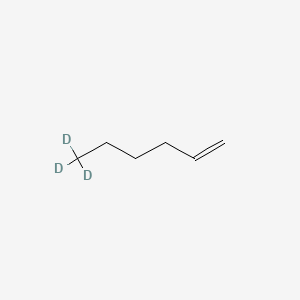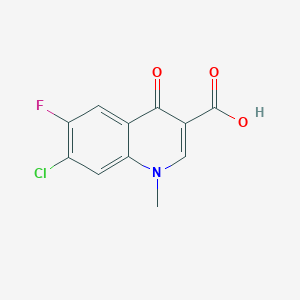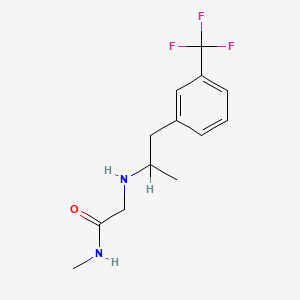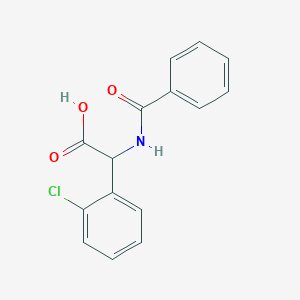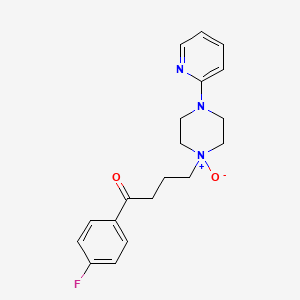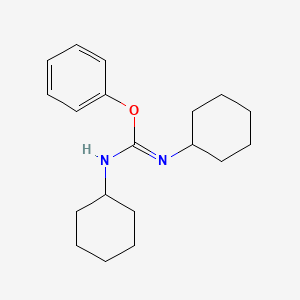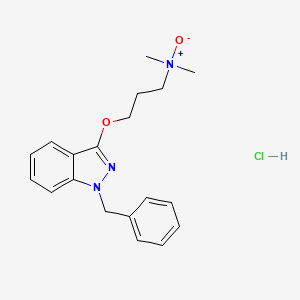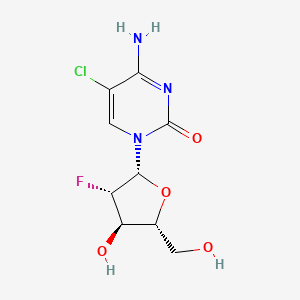
2'-Fluoro-5-chloro-aracytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Fluoro-5-chloro-aracytosine is a synthetic pyrimidine analog. It is structurally related to cytosine, a nucleobase found in DNA and RNA. The compound is characterized by the presence of a fluorine atom at the 2’ position and a chlorine atom at the 5 position of the aracytosine molecule. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-5-chloro-aracytosine typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable aracytosine derivative, followed by chlorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of 2’-Fluoro-5-chloro-aracytosine may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Key steps include the precise control of temperature, pressure, and reaction time to optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Fluoro-5-chloro-aracytosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and chlorine atoms can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated or chlorinated derivatives.
Applications De Recherche Scientifique
2’-Fluoro-5-chloro-aracytosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and DNA/RNA interactions.
Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and cancer cells.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2’-Fluoro-5-chloro-aracytosine involves its incorporation into DNA or RNA, where it can interfere with normal cellular processes. The presence of the fluorine and chlorine atoms can disrupt base pairing and inhibit the activity of enzymes involved in nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2’-Fluoro-5-iodo-aracytosine: Another pyrimidine analog with similar antiviral properties.
5-Fluorouracil: A widely used anticancer drug with a similar mechanism of action.
Cytarabine: A chemotherapy agent used to treat certain types of cancer.
Uniqueness: 2’-Fluoro-5-chloro-aracytosine is unique due to the specific combination of fluorine and chlorine atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
69123-92-8 |
|---|---|
Formule moléculaire |
C9H11ClFN3O4 |
Poids moléculaire |
279.65 g/mol |
Nom IUPAC |
4-amino-5-chloro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11ClFN3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5+,6-,8-/m1/s1 |
Clé InChI |
WHOLRWUBNKWAHT-BYPJNBLXSA-N |
SMILES isomérique |
C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)N)Cl |
SMILES canonique |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


